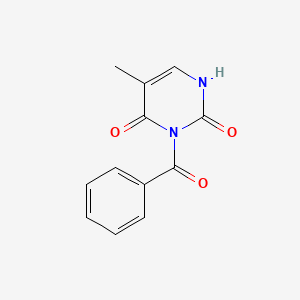

N3-benzoylthymine

Description

BenchChem offers high-quality N3-benzoylthymine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-benzoylthymine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-7-13-12(17)14(10(8)15)11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQCLMZIGUFTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448871 | |

| Record name | N3-benzoylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4330-20-5 | |

| Record name | N3-benzoylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for N3-benzoylthymine

An In-depth Technical Guide to N3-benzoylthymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-benzoylthymine (CAS Number: 4330-20-5) is a pivotal protected derivative of thymine, a fundamental nucleobase. Its primary utility lies in synthetic organic chemistry, particularly in the regioselective synthesis of nucleosides and oligonucleotides. By masking the N3 position of the thymine ring, the benzoyl group directs alkylation and other modifications to the N1 position, preventing the formation of undesired byproducts. This technical guide provides a comprehensive overview of N3-benzoylthymine, including its chemical properties, detailed synthesis protocols, and its critical role in modern medicinal chemistry and drug development.

Chemical Properties and Data

N3-benzoylthymine is characterized by the attachment of a benzoyl group to the N3 position of the thymine pyrimidine ring. This modification is crucial for preventing unwanted side reactions during chemical synthesis.

| Property | Value | Reference |

| CAS Number | 4330-20-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |

| Molecular Weight | 230.22 g/mol | [4] |

| Melting Point | 198–201°C (with decomposition) | [5] |

| IUPAC Name | 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | [4] |

| Synonyms | 3-benzoylthymine, 3-Benzoyl-5-methylpyrimidine-2,4(1H,3H)-dione | [3][4] |

Table 1: Physicochemical Properties of N3-benzoylthymine.

Analytical Characterization

The structural integrity of N3-benzoylthymine is typically confirmed using a suite of analytical techniques.

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) |

Table 2: NMR Spectroscopic Data for N3-benzoylthymine.[5]

Experimental Protocols

Synthesis of N3-benzoylthymine

The synthesis of N3-benzoylthymine is achieved through the direct benzoylation of thymine.[5]

Materials:

-

Thymine

-

Pyridine

-

Acetonitrile

-

Benzoyl chloride

-

0.5 M aqueous K₂CO₃

-

1,4-dioxane

-

Glacial acetic acid

-

Cold water

-

Diethyl ether

Procedure:

-

Dissolve thymine (1 g, 7.94 mmol) in a 2:5 (v/v) mixture of pyridine and acetonitrile.

-

Under an inert atmosphere, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

For selective hydrolysis of byproducts, treat the crude material with 50 mL of 0.5 M aqueous K₂CO₃ and 30 mL of 1,4-dioxane.

-

Heat the mixture at 70°C for 2 hours to hydrolyze any O-benzoylated byproducts.

-

Acidify the mixture to a pH of 5 with glacial acetic acid to precipitate the N3-benzoylthymine.

-

Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the purified product.

Regioselective N1-Alkylation using N3-benzoylthymine (Mitsunobu Reaction)

N3-benzoylthymine is a key substrate for achieving selective alkylation at the N1 position of the thymine ring.[4]

Materials:

-

N3-benzoylthymine

-

An alcohol (e.g., allyl alcohol or propargyl alcohol)

-

Triphenylphosphine (Ph₃P)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous solvent (e.g., THF or MeCN)

-

Reagents for basic hydrolysis (e.g., aqueous ammonia)

Procedure:

-

In an anhydrous solvent under an inert atmosphere, dissolve N3-benzoylthymine, the desired alcohol, and triphenylphosphine.

-

Cool the mixture in an ice bath.

-

Slowly add DIAD or DEAD to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

After the reaction, perform a basic hydrolysis to remove the N3-benzoyl protecting group. This step also simplifies the purification process by facilitating the removal of triphenylphosphine oxide.

-

Purify the final N1-alkylated thymine product using column chromatography.

Applications in Research and Development

Oligonucleotide Synthesis

A primary application of N3-benzoylthymine is as a protected building block in the solid-phase synthesis of oligonucleotides. The benzoyl group on the N3 position prevents unwanted side reactions during the phosphoramidite coupling steps.

The general cycle for solid-phase oligonucleotide synthesis involves four key steps:

-

Deprotection: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.

-

Coupling: Addition of the next phosphoramidite monomer (which would be a derivative of N3-benzoylthymine if a thymine base is required) to the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Potential Biological Activity

While N3-benzoylthymine itself is primarily a synthetic intermediate, related N1,N3-disubstituted pyrimidine derivatives have been investigated for their therapeutic potential. For instance, certain N1,N3-disubstituted uracil derivatives have demonstrated antiviral activity against SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase (RdRp). This suggests that modifications at the N3 position of the pyrimidine ring can be a fruitful area for the development of novel antiviral agents. Further research into the biological activities of N3-benzoylthymine and its analogues is warranted.

Conclusion

N3-benzoylthymine is an indispensable tool in the field of nucleic acid chemistry. Its role as a protecting group enables the precise and efficient synthesis of modified nucleosides and oligonucleotides, which are critical for research, diagnostics, and the development of therapeutic agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working in this dynamic area.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. atdbio.com [atdbio.com]

- 4. ICI Journals Master List [journals.indexcopernicus.com]

- 5. N3-benzoylthymine | 4330-20-5 | Benchchem [benchchem.com]

N3-benzoylthymine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and applications of N3-benzoylthymine, a key intermediate in nucleoside and nucleotide chemistry.

Core Molecular Data

N3-benzoylthymine is a protected derivative of thymine, a nucleobase found in DNA. The benzoyl group at the N3 position serves as a crucial protecting group in various synthetic procedures, preventing unwanted side reactions and directing the regioselectivity of subsequent chemical modifications.

Table 1: Physicochemical Properties of N3-Benzoylthymine

| Property | Value |

| IUPAC Name | 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione[1] |

| Molecular Formula | C₁₂H₁₀N₂O₃[1][2][3] |

| Molecular Weight | 230.22 g/mol [1][3] |

| Exact Mass | 230.069 g/mol [2] |

| CAS Number | 4330-20-5[2][3] |

| Melting Point | 198–201°C (with decomposition) |

Molecular Structure and Characterization

The structural integrity of N3-benzoylthymine is paramount for its successful application in synthesis. A variety of analytical techniques are employed for its characterization.

Table 2: Spectroscopic and Crystallographic Data for N3-Benzoylthymine

| Analytical Method | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) |

| FT-IR | Carbonyl (C=O) stretches around 1700 cm⁻¹ |

| X-ray Crystallography | Monoclinic C2/c space group with unit cell parameters a = 26.494(3) Å, b = 8.5545(9) Å, c = 20.4426(19) Å, and β = 109.090(3)°[3] |

Experimental Protocols

Synthesis of N3-Benzoylthymine

The synthesis of N3-benzoylthymine is typically achieved through the benzoylation of thymine.[3]

Protocol:

-

Dissolution: Dissolve thymine in a suitable solvent system, such as a mixture of pyridine and acetonitrile.

-

Benzoylation: Add benzoyl chloride to the solution. The reaction is generally carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove pyridine hydrochloride and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield N3-benzoylthymine. Yields for this reaction can be as high as 98%.[3]

Application in Nucleoside Synthesis

A primary application of N3-benzoylthymine is as a protected intermediate in the synthesis of modified nucleosides. The N3-benzoyl group directs alkylation to the N1 position, which is crucial for the formation of the correct glycosidic bond.

The logical flow for utilizing N3-benzoylthymine in a synthetic context is outlined below. This workflow is fundamental in the production of various nucleoside analogs for research and therapeutic development.

References

Chemical and physical properties of N3-benzoylthymine

An In-depth Technical Guide to the Chemical and Physical Properties of N3-benzoylthymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-benzoylthymine is a crucial intermediate in synthetic organic chemistry, particularly in the fields of nucleoside chemistry and drug development. Its primary function is to act as a protecting group for the N3 position of the thymine ring, thereby enabling regioselective modifications at other positions, most notably N1-alkylation. This technical guide provides a comprehensive overview of the chemical and physical properties of N3-benzoylthymine, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, including its role in the synthesis of antiviral compounds.

Chemical and Physical Properties

N3-benzoylthymine, also known as 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione, is a white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of N3-benzoylthymine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |

| Molecular Weight | 230.22 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 198–201°C (with decomposition) | [1] |

| CAS Number | 4330-20-5 | [2] |

| IUPAC Name | 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | [2] |

| InChI Key | FCQCLMZIGUFTQR-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data of N3-benzoylthymine

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) | [1] |

| FT-IR | Carbonyl (C=O) stretches around 1700 cm⁻¹ | [1] |

| Mass Spectrometry | Molecular Weight Confirmation: 230.22 g/mol | [1] |

Experimental Protocols

The synthesis of N3-benzoylthymine is achieved through the regioselective benzoylation of thymine. The following protocol is adapted from established methodologies.[1]

Synthesis of N3-benzoylthymine

Materials:

-

Thymine

-

Pyridine

-

Acetonitrile

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

0.5 M aqueous Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Glacial acetic acid

-

Diethyl ether

Procedure:

-

Benzoylation: In a round-bottom flask, dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of pyridine and acetonitrile. Under an inert atmosphere, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise at room temperature. Stir the reaction mixture for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, evaporate the solvents under reduced pressure. Partition the resulting residue between dichloromethane (50 mL) and water (50 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Selective Hydrolysis of O-benzoylated byproducts: Treat the crude material with 0.5 M aqueous K₂CO₃ (50 mL) and 1,4-dioxane (30 mL). Heat the mixture at 70°C for 2 hours. This step is crucial to hydrolyze any undesired O-benzoylated byproducts.

-

Precipitation and Purification: After cooling, acidify the mixture to a pH of 5 with glacial acetic acid. This will induce the precipitation of N3-benzoylthymine. Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the pure product. A typical yield is around 1.78 g (98%).[1]

Caption: Workflow for the synthesis and purification of N3-benzoylthymine.

Role as a Protecting Group and Reactivity

The primary application of N3-benzoylthymine in organic synthesis is to serve as a protecting group for the N3 position of the thymine ring. Thymine has two potential sites for acylation and alkylation: the N1 and N3 positions. The N1 nitrogen is part of a more acidic imide group (pKa ≈ 9.8) and is generally more reactive towards electrophiles under basic conditions.[1] The N3 position is less acidic (pKa ≈ 14.5).[1]

By selectively acylating the N3 position with a benzoyl group, subsequent reactions, such as N1-alkylation, can be directed with high regioselectivity. The benzoyl group can be later removed under basic conditions, such as with ammonium hydroxide or methanolic ammonia.[1]

Caption: Logical diagram illustrating the role of N3-benzoylthymine in directing regioselective N1-alkylation.

Biological Activity and Applications in Drug Development

N3-benzoylthymine and its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities, particularly as antiviral agents.

Mechanism of Antiviral Action

The antiviral activity of N3-benzoylthymine derivatives is primarily attributed to their ability to inhibit viral DNA polymerases. These compounds can act as nucleoside analogues, competing with natural nucleosides for the active site of the viral DNA polymerase. This competition leads to the disruption of viral DNA replication. The benzoyl group at the N3 position can influence the molecule's interaction with the enzyme's active site and can also affect the stability of the DNA structure through hydrogen bonding with complementary nucleobases.[1]

Caption: Signaling pathway illustrating the inhibition of viral DNA polymerase by an N3-benzoylthymine derivative.

Applications in Drug Discovery and Development

The ability to regioselectively modify the thymine ring at the N1 position using N3-benzoylthymine as an intermediate is a powerful tool in the synthesis of novel nucleoside analogues with potential therapeutic applications. These synthetic routes are crucial for:

-

Antiviral Drug Development: The synthesis of modified nucleosides that can be incorporated into the growing DNA chain by viral polymerases, leading to chain termination and inhibition of viral replication.

-

Anticancer Research: The development of nucleoside analogues that can interfere with the DNA replication of rapidly dividing cancer cells.

-

Molecular Probes: The creation of labeled nucleosides for studying DNA-protein interactions and other cellular processes.

Conclusion

N3-benzoylthymine is a versatile and indispensable compound in the field of nucleoside chemistry. Its well-defined chemical and physical properties, coupled with straightforward and high-yielding synthetic protocols, make it an essential tool for researchers. The strategic use of the benzoyl group to direct regioselective reactions on the thymine ring has significantly contributed to the development of novel nucleoside analogues with important biological activities. This guide provides the foundational knowledge required for the effective utilization of N3-benzoylthymine in research and drug development endeavors.

References

N3-Benzoylthymine: A Linchpin in Nucleoside Chemistry, Not a Direct Biological Effector

While N3-benzoylthymine is a crucial molecule in the synthesis of potentially therapeutic nucleoside analogs, a comprehensive review of scientific literature reveals a notable lack of evidence for its direct mechanism of action in biological systems. Its primary role is that of a strategic chemical intermediate, enabling the precise synthesis of modified nucleosides with potential antiviral and other biological activities. This technical guide will explore the established function of N3-benzoylthymine in synthetic chemistry and address the current understanding of its limited direct biological interactions.

N3-benzoylthymine is a protected derivative of thymine, a fundamental component of DNA. The benzoyl group attached at the N3 position of the thymine ring serves as a temporary shield, preventing unwanted chemical reactions at this site during the synthesis of more complex molecules. This strategic protection allows chemists to selectively modify other parts of the thymine base or attach it to sugar moieties to create novel nucleoside analogs.

The Chemical Logic: Enabling Selective Synthesis

The core function of N3-benzoylthymine is to direct the course of chemical reactions. In the multi-step synthesis of nucleoside analogs, various reactive sites exist on the nucleobase. The N3 position is one such site that can interfere with desired modifications at other positions. By "capping" the N3 position with a benzoyl group, chemists can ensure that subsequent reactions, such as the attachment of a sugar molecule at the N1 position, proceed with high efficiency and selectivity.

Caption: Logical workflow for using N3-benzoylthymine in nucleoside analog synthesis.

Interaction with Biological Systems: An Indirect Role

The available scientific literature does not contain quantitative data, such as IC50 or Ki values, that would characterize a direct biological effect of N3-benzoylthymine. There are no detailed studies outlining its impact on specific signaling pathways or its direct inhibition of enzymes in a manner that would suggest a therapeutic mechanism of action.

General statements in the literature suggest that, due to its structural similarity to thymine, N3-benzoylthymine might interact with nucleic acids or related enzymes. It is theorized that the benzoyl group could participate in hydrogen bonding, potentially influencing the conformation of DNA. However, these are largely theoretical considerations without substantial experimental backing. The primary biological relevance of N3-benzoylthymine lies in the compounds it helps to create.

Potential for Antiviral Activity: A Property of its Derivatives

The context in which N3-benzoylthymine is most frequently associated with biological activity is in the development of antiviral drugs. Many effective antiviral medications are nucleoside analogs, which act by interfering with the replication machinery of viruses. N3-benzoylthymine is a common starting material for the synthesis of these antiviral nucleoside analogs.

The antiviral properties, therefore, belong to the final, deprotected and modified nucleoside, not to the N3-benzoylthymine intermediate itself.

Caption: Developmental pathway from N3-benzoylthymine to an active antiviral compound.

Summary of Available Data

A thorough search for quantitative data on the biological activity of N3-benzoylthymine has not yielded any specific results. The table below summarizes the lack of available information in key areas of biological assessment.

| Data Type | N3-Benzoylthymine |

| Enzyme Inhibition (IC50/Ki) | No data found |

| Antiviral Activity (EC50) | No data found |

| Cellular Toxicity (CC50) | No data found |

| Signaling Pathway Modulation | No data found |

Experimental Protocols

Hypothetical DNA Polymerase Inhibition Assay Workflow:

Caption: A generalized workflow for a DNA polymerase inhibition assay.

It is important to reiterate that while such an experiment is conceivable, the results of such an assay for N3-benzoylthymine have not been published.

Conclusion

Key literature and reviews on N3-benzoylthymine's discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N3-benzoylthymine is a crucial protected derivative of thymine, a fundamental component of DNA. While not a therapeutic agent in itself, its discovery and application represent a significant advancement in the field of medicinal chemistry, particularly in the synthesis of modified nucleosides for antiviral and anticancer drug development. The introduction of the benzoyl group at the N3 position of the thymine ring serves as a strategic protecting group, enabling chemists to achieve regioselective modifications at other positions of the nucleobase, primarily at the N1 position. This technical guide delves into the key literature surrounding the synthesis, mechanism, and application of N3-benzoylthymine, providing detailed experimental protocols and a structured overview of its chemical utility.

The Role of N3-Benzoylthymine: A Directing Group for Regioselective Synthesis

The primary utility of N3-benzoylthymine lies in its function as a directing group for the regioselective N1-alkylation of thymine.[1] Thymine possesses two reactive nitrogen atoms, N1 and N3, that can potentially undergo alkylation. Direct alkylation of thymine often leads to a mixture of N1 and N3 substituted products, which are difficult to separate and reduce the overall yield of the desired N1-isomer. By selectively protecting the N3 position with a benzoyl group, chemists can ensure that subsequent alkylation reactions occur specifically at the N1 position. Following the successful N1-alkylation, the N3-benzoyl protecting group can be readily removed under mild conditions to yield the desired N1-alkylated thymine derivative.

Key Literature and Methodologies

While the concept of protecting groups was a gradual development in organic chemistry, the specific application of the N3-benzoyl group for thymine has become a standard and widely adopted strategy. The synthesis of N3-benzoylthymine is typically achieved through the reaction of thymine with benzoyl chloride in the presence of a base, such as pyridine, in an appropriate solvent like acetonitrile. This method has been reported to achieve high yields, often up to 98%.[1][2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N3-benzoylthymine and its subsequent use in N1-alkylation, based on established literature.

Table 1: Synthesis of N3-Benzoylthymine [1][2]

| Parameter | Value |

| Reactants | Thymine, Benzoyl Chloride |

| Solvent | Pyridine/Acetonitrile (e.g., 2:5 v/v) |

| Base | Pyridine |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Work-up | Evaporation of volatiles, partitioning between dichloromethane and water. The organic layer is recovered and evaporated. A subsequent treatment with aqueous potassium carbonate in 1,4-dioxane at 70°C can be performed for selective N1 deprotection if dibenzoylation occurs. |

| Purification | The crude product is often used in the next step without further purification. |

| Reported Yield | Up to 98% |

Table 2: N1-Alkylation of Thymine using N3-Benzoylthymine [2]

| Parameter | Value |

| Reactants | N3-Benzoylthymine, Alkylating Agent (e.g., 2-bromoethanol) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dry Dimethylformamide (DMF) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 48 hours |

| Work-up | Filtration of precipitate, concentration of the filtrate under reduced pressure. |

| Deprotection | The N3-benzoyl group can be removed using a mild base such as ammonium methanolate to yield the N1-alkylated thymine. |

| Reported Yield | 65% for N1-(2-hydroxyethyl)-N3-benzoylthymine |

Visualization of Synthetic Workflow

The logical flow of utilizing N3-benzoylthymine for regioselective N1-alkylation can be visualized as follows:

Caption: Synthetic workflow for regioselective N1-alkylation of thymine.

Biological Activity

It is important to note that N3-benzoylthymine is primarily a synthetic intermediate. The available literature does not report significant intrinsic biological activity (e.g., antiviral or anticancer) for N3-benzoylthymine itself. Its value lies in enabling the synthesis of a wide array of N1-substituted thymine derivatives, which are then evaluated for their therapeutic potential. The benzoyl group is typically removed in the final stages of synthesis to yield the biologically active molecule.

Signaling Pathways

As N3-benzoylthymine is a synthetic tool and not a biologically active molecule that interacts with specific cellular pathways, there are no described signaling pathways associated with it in the scientific literature. Its impact is on the chemical synthesis of molecules that may, in turn, modulate various signaling pathways.

Conclusion

The development and application of N3-benzoylthymine as a protecting group has been a cornerstone in the synthesis of modified nucleosides. Its ability to direct alkylation to the N1 position of thymine with high regioselectivity has streamlined the production of novel drug candidates. While the "discovery" of N3-benzoylthymine may not be attributable to a single seminal publication, its widespread adoption in synthetic organic chemistry underscores its importance. The detailed protocols and workflows presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the continued exploration of novel nucleoside-based therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability Characteristics of N3-benzoylthymine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of N3-benzoylthymine and outlines the standard experimental protocols for their determination. Specific experimental data for N3-benzoylthymine is not extensively available in publicly accessible literature; therefore, the tables presented herein are illustrative templates for data organization.

Introduction

N3-benzoylthymine is a derivative of thymine, a fundamental component of DNA. The introduction of a benzoyl group at the N3 position modifies its physicochemical properties, which is of significant interest in medicinal chemistry and drug development. Understanding the solubility and stability of this compound is paramount for its potential application in therapeutic contexts, influencing its formulation, delivery, and biological activity. This guide details the standard methodologies for characterizing these critical attributes.

Physicochemical Properties

A summary of the known physicochemical properties of N3-benzoylthymine is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃ | |

| Molecular Weight | 230.22 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 198-201 °C |

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections describe the standard experimental protocol for determining the thermodynamic solubility of N3-benzoylthymine in various relevant media.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1] It measures the equilibrium concentration of a compound in a given solvent.

Materials:

-

N3-benzoylthymine

-

Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 7.4), Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of N3-benzoylthymine to a known volume of the desired solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) in a shaking incubator until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm PVDF).

-

Dilute the filtrate with an appropriate solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of N3-benzoylthymine in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility of N3-benzoylthymine

The results of the solubility studies should be summarized in a clear tabular format as shown below.

Table 1: Thermodynamic Solubility of N3-benzoylthymine in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available | |

| 0.1 N HCl (pH 1.2) | 37 | Data not available | Data not available |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Characteristics

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4][5] Forced degradation studies are also performed to identify potential degradation products and pathways.[6][7]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, expose the drug substance to conditions more severe than accelerated stability testing.[6]

Materials:

-

N3-benzoylthymine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/MS or other suitable analytical instrument

Procedure:

-

Hydrolytic Degradation:

-

Dissolve N3-benzoylthymine in solutions of 0.1 N HCl and 0.1 N NaOH.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[6]

-

At specified time points, withdraw samples, neutralize them, and analyze for degradation.

-

-

Oxidative Degradation:

-

Dissolve N3-benzoylthymine in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period (e.g., up to 7 days).[6]

-

At specified time points, withdraw samples and analyze for degradation.

-

-

Thermal Degradation:

-

Expose solid N3-benzoylthymine to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven for a defined period.

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze for degradation.

-

-

Photolytic Degradation:

-

Expose solid N3-benzoylthymine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples for degradation.

-

Analysis:

-

The extent of degradation is monitored using a stability-indicating HPLC method.

-

Mass spectrometry (MS) can be used to identify the mass of the degradation products to help elucidate their structures.

Data Presentation: Forced Degradation of N3-benzoylthymine

The results from the forced degradation studies should be tabulated to show the percentage of degradation under each stress condition.

Table 2: Summary of Forced Degradation Studies for N3-benzoylthymine

| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products (if identified) |

| 0.1 N HCl | e.g., 7 days | e.g., 60 °C | Data not available | Data not available |

| 0.1 N NaOH | e.g., 7 days | e.g., 60 °C | Data not available | Data not available |

| 3% H₂O₂ | e.g., 7 days | Room Temp | Data not available | Data not available |

| Thermal (Solid) | e.g., 14 days | e.g., 80 °C | Data not available | Data not available |

| Photolytic (Solid) | ICH Q1B | ICH Q1B | Data not available | Data not available |

Visualization: Experimental Workflow for Forced Degradation Studies

References

- 1. researchgate.net [researchgate.net]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. snscourseware.org [snscourseware.org]

- 5. upm-inc.com [upm-inc.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic data analysis of N3-benzoylthymine (NMR, IR, Mass)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of N3-benzoylthymine. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of modified nucleobases in drug development and chemical biology.

Introduction

N3-benzoylthymine is a protected derivative of thymine, a fundamental component of DNA. The benzoyl group at the N3 position serves as a protecting group in nucleoside and nucleotide chemistry, preventing unwanted side reactions during synthetic procedures such as phosphorylation and glycosylation. Accurate structural confirmation and purity assessment of N3-benzoylthymine are paramount, and this is routinely achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Spectroscopic Data Presentation

The quantitative spectroscopic data for N3-benzoylthymine are summarized in the tables below for easy reference and comparison.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for N3-benzoylthymine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.35 | Singlet | 1H | N1-H |

| 8.05–7.45 | Multiplet | 5H | Aromatic (Ar-H) |

| 7.20 | Singlet | 1H | C6-H |

| 2.10 | Singlet | 3H | C5-CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for N3-benzoylthymine

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O (benzoyl) |

| 163.8 | C4=O |

| 150.1 | C2=O |

| 134.2–127.5 | Aromatic (Ar-C) |

| 109.8 | C5 |

| 89.4 | C6 |

| 12.1 | C5-CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for N3-benzoylthymine

| Frequency (cm⁻¹) | Description |

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2800 | N-H Stretch (broad) |

| ~1700 | C=O Stretch (Benzoyl) |

| ~1650 | C=O Stretch (Thymine C4) |

| ~1600 | C=C Stretch (Aromatic Ring) |

Note: The exact frequencies can vary based on the sample preparation method (e.g., KBr pellet, ATR). The carbonyl stretches are a key feature for identifying this class of compounds.[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for N3-benzoylthymine

| m/z Ratio | Assignment |

| 230.22 | [M]⁺ (Molecular Ion) for C₁₂H₁₀N₂O₃[1] |

| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Note: The fragmentation pattern can provide crucial structural information. The presence of the benzoyl cation is a strong indicator of the benzoyl group's presence.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These are representative procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the N3-benzoylthymine sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Integrate the peaks and determine the multiplicities.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in N3-benzoylthymine.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid N3-benzoylthymine sample onto the ATR crystal.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The software will automatically perform the background subtraction.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of N3-benzoylthymine.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source.

Procedure (using EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like N3-benzoylthymine, from sample preparation to final structure confirmation.

Caption: Workflow for Spectroscopic Analysis of N3-benzoylthymine.

References

The Benzoyl Group in N3-Benzoylthymine: A Linchpin in Synthesis and a Modulator of Potential Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N3-benzoylthymine serves as a critical intermediate in the synthesis of modified nucleosides, with the benzoyl group at the N3 position playing a pivotal role as a protecting group. This strategic protection facilitates regioselective modifications at other positions of the thymine ring, which is paramount in the development of therapeutic nucleoside analogs. While N3-benzoylthymine itself is primarily a synthetic tool, the modification at the N3 position can influence the biological activity of the parent molecule. This guide delves into the multifaceted role of the benzoyl group in N3-benzoylthymine, detailing its function in synthetic protocols, and exploring the structure-activity relationships of N3-substituted thymine derivatives to shed light on their potential as therapeutic agents.

The Core Function: A Protecting Group for Regioselective Synthesis

The primary and most established role of the benzoyl group in N3-benzoylthymine is to act as a protecting group for the N3 position of the thymine ring. Thymine possesses two reactive nitrogen atoms at the N1 and N3 positions. During the synthesis of nucleoside analogs, it is often necessary to selectively introduce modifications at the N1 position. The benzoyl group at N3 effectively blocks this position, preventing undesired side reactions and directing alkylation or other substitutions to the N1 position with high regioselectivity.

This targeted synthesis is crucial for creating nucleoside analogs with specific biological activities, as the nature and position of substituents on the pyrimidine ring can dramatically alter their therapeutic properties. The benzoyl group is favored for this role due to its stability under various reaction conditions and its relatively straightforward removal when the desired modifications are complete.

Experimental Protocols

Synthesis of N3-Benzoylthymine

The synthesis of N3-benzoylthymine is typically achieved through the benzoylation of thymine. A general laboratory-scale protocol is as follows:

Materials:

-

Thymine

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend thymine in a mixture of anhydrous pyridine and anhydrous acetonitrile.

-

Cool the mixture in an ice bath.

-

Add benzoyl chloride dropwise to the cooled suspension with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove excess benzoyl chloride and pyridine hydrochloride.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure N3-benzoylthymine.

Caption: Synthetic workflow for N3-benzoylthymine.

Role in Directed N1-Alkylation

The primary utility of N3-benzoylthymine lies in its application for the regioselective N1-alkylation of the thymine ring. By protecting the N3 position, subsequent reactions with alkylating agents will predominantly occur at the N1 position.

Methodological & Application

Application Note and Protocol: Synthesis of N3-benzoylthymine

Introduction

N3-benzoylthymine is a crucial intermediate in synthetic organic chemistry, particularly in the fields of nucleoside chemistry and drug development. The benzoyl group at the N3 position of the thymine ring serves as a protecting group, preventing unwanted side reactions during subsequent synthetic modifications. This modification directs regioselectivity, favoring N1-alkylation, which is a key step in the synthesis of many antiviral and anticancer nucleoside analogs. This document provides a detailed protocol for the synthesis, purification, and characterization of N3-benzoylthymine.

Principle of the Method

The synthesis of N3-benzoylthymine is achieved through the benzoylation of thymine. The reaction involves the use of benzoyl chloride as the acylating agent in the presence of a mild base, typically pyridine, which also acts as a solvent and a catalyst. Acetonitrile is often used as a co-solvent. The pyridine facilitates the reaction by neutralizing the hydrochloric acid byproduct. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. Following the reaction, a workup procedure is performed to remove excess reagents and byproducts, followed by purification to isolate the desired N3-benzoylthymine.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 230.22 g/mol | [2] |

| Typical Yield | Up to 98% | [1] |

| Melting Point | 198–201°C (with decomposition) | [1] |

| Appearance | White crystalline solid | [1] |

Experimental Protocol

Materials and Reagents

-

Thymine

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Sodium sulfate (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Glacial acetic acid

-

Diethyl ether

-

Silica gel for column chromatography (optional)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

NMR spectrometer

-

Melting point apparatus

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g (7.94 mmol) of thymine in a 2:5 (v/v) mixture of anhydrous pyridine and anhydrous acetonitrile.

-

Addition of Benzoyl Chloride: Under an inert atmosphere, add 2.8 mL (23.82 mmol) of benzoyl chloride dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

-

Workup:

-

Upon completion, evaporate the solvents under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between 50 mL of dichloromethane (DCM) and 50 mL of water in a separatory funnel.

-

Separate the organic layer, and dry it over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the organic layer to obtain the crude product.

-

-

Purification (Hydrolysis of Byproducts):

-

To hydrolyze any undesired O-benzoylated byproducts, treat the crude material with a mixture of 50 mL of 0.5 M aqueous potassium carbonate (K₂CO₃) and 30 mL of 1,4-dioxane.

-

Heat the mixture at 70°C for 2 hours.

-

After cooling, acidify the solution to approximately pH 5 with glacial acetic acid. This will cause the N3-benzoylthymine to precipitate.

-

Collect the precipitate by filtration.

-

Wash the filtered solid sequentially with cold water and diethyl ether.

-

-

Drying and Characterization:

-

Dry the purified product under vacuum to yield N3-benzoylthymine as a white crystalline solid.

-

Characterize the final product by determining its melting point and acquiring its ¹H and ¹³C NMR spectra.

-

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃).[1]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃).[1]

Experimental Workflow

Caption: Workflow for the synthesis of N3-benzoylthymine.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Pyridine is flammable and has a strong, unpleasant odor. Handle with care.

-

Benzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with caution.

References

Application Notes and Protocols for the Use of N3-Benzoylthymine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N3-benzoylthymine as a protective group for the thymine base in oligonucleotide synthesis. The strategic use of this protecting group can prevent undesired side reactions at the N3 position of thymine, particularly in the synthesis of modified oligonucleotides. This document outlines the synthesis of the N3-benzoylthymidine phosphoramidite building block, its incorporation into oligonucleotides, and the final deprotection and purification steps.

Introduction

In standard phosphoramidite oligonucleotide synthesis, the thymine residue typically does not require a protecting group as it lacks an exocyclic amine. However, under certain conditions, the N3 position of the thymine imide can be susceptible to side reactions, such as alkylation. The use of an N3-benzoyl protecting group on the thymidine monomer can effectively prevent these modifications, ensuring the integrity of the synthesized oligonucleotide. This is particularly relevant in the synthesis of therapeutic oligonucleotides or when employing specific reagents that might react with the N3 position of thymine.

Synthesis of N3-Benzoylthymidine Phosphoramidite

The synthesis of the key building block, 5'-O-DMT-N3-benzoylthymidine-3'-O-(β-cyanoethyl, N,N-diisopropyl) phosphoramidite, is a multi-step process.

Synthesis of N3-Benzoylthymidine

Protocol:

-

Reaction Setup: Dissolve thymidine in a suitable solvent such as pyridine.

-

Benzoylation: Add an excess of benzoyl chloride to the solution at room temperature. The reaction is typically stirred for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. Purification is typically achieved by silica gel chromatography to yield pure N3-benzoylthymidine.

5'-O-DMT Protection of N3-Benzoylthymidine

Protocol:

-

Reaction Setup: Dissolve N3-benzoylthymidine in anhydrous pyridine.

-

Tritylation: Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution. The reaction is monitored by thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, the product is purified by silica gel chromatography to isolate 5'-O-DMT-N3-benzoylthymidine.

Phosphitylation of 5'-O-DMT-N3-Benzoylthymidine

Protocol:

-

Reaction Setup: The 5'-O-DMT-N3-benzoylthymidine is dissolved in anhydrous dichloromethane under an inert atmosphere.

-

Phosphitylation: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Purification: The resulting phosphoramidite is purified by silica gel chromatography under anhydrous conditions to yield the final product.

Incorporation of N3-Benzoylthymidine Phosphoramidite into Oligonucleotides

The synthesized N3-benzoylthymidine phosphoramidite can be used in a standard automated oligonucleotide synthesizer following the phosphoramidite chemistry cycle.

Experimental Workflow for Oligonucleotide Synthesis

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol:

-

Synthesizer Setup: The N3-benzoylthymidine phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port on the DNA synthesizer.

-

Coupling Step: Standard coupling protocols are generally sufficient. A coupling time of 2-5 minutes is typical, and coupling efficiency should be monitored via trityl cation release. It is recommended to perform a small-scale synthesis first to optimize coupling conditions if necessary.

Deprotection and Cleavage of the Oligonucleotide

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the N3-benzoyl group, must be removed.

Protocol:

-

Cleavage and Base Deprotection: The solid support is treated with concentrated aqueous ammonia (28-30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support and remove the standard exocyclic amine protecting groups and the cyanoethyl phosphate protecting groups.

-

N3-Benzoyl Group Removal: To ensure complete removal of the N3-benzoyl group, the ammonia treatment is continued at 55°C for 8-16 hours.

-

Evaporation: After the deprotection is complete, the ammonia solution is evaporated to dryness.

Purification and Analysis

The crude oligonucleotide is then purified to remove truncated sequences and other impurities.

Purification:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides. Trityl-on or trityl-off purification can be employed.

-

Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): This method separates oligonucleotides based on their charge and is effective for purifying full-length products.

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Purity of the final oligonucleotide should be assessed by analytical HPLC.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product, verifying the successful incorporation of the thymidine and removal of the benzoyl group.

Data Presentation

| Step | Parameter | Typical Value/Range |

| Phosphoramidite Synthesis | Overall Yield | 60-70% |

| Oligonucleotide Synthesis | Coupling Efficiency | >98.5% |

| Deprotection | Ammonia Concentration | 28-30% |

| Deprotection Temperature | 55°C | |

| Deprotection Time | 8-16 hours | |

| Purification | Purity (by HPLC) | >90% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow from monomer synthesis to the final purified oligonucleotide.

Application Notes and Protocols: N3-Benzoylthymine in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N3-benzoylthymine's role in the synthesis of nucleoside analogs and the broader context of N3-substituted pyrimidines in antiviral research. Detailed protocols for its synthesis and for general antiviral screening are included to facilitate further investigation in drug discovery and development.

Introduction

N3-benzoylthymine is a protected derivative of thymine, a fundamental component of DNA. In the realm of medicinal chemistry, its primary application is not as a direct antiviral agent but as a crucial intermediate in the synthesis of modified nucleosides. The benzoyl group at the N3 position serves as a protecting group, enabling chemists to achieve regioselective modifications at other positions of the pyrimidine ring, particularly at the N1 position, which is essential for creating nucleoside analogs.

While N3-benzoylthymine itself is not typically evaluated for direct antiviral efficacy, the exploration of various substituents at the N3 position of thymidine and other pyrimidine nucleosides has been a strategy in the development of novel antiviral agents. Modifications at this position can influence the molecule's interaction with viral enzymes, its metabolic stability, and its overall pharmacological profile. This document will detail the synthetic utility of N3-benzoylthymine and provide insights into the antiviral potential of the broader class of N3-substituted thymidine analogs.

Application 1: Intermediate for Nucleoside Analog Synthesis

N3-benzoylthymine is a key building block for the synthesis of N1-substituted thymine derivatives, which are precursors to a wide range of nucleoside analogs. The benzoyl group at the N3 position effectively blocks this nitrogen from participating in undesired side reactions, thereby directing alkylation or glycosylation reactions to the N1 position. This regioselectivity is critical for the efficient synthesis of biologically active nucleoside analogs.

Logical Workflow for N3-Benzoylthymine in Nucleoside Analog Synthesis

Caption: Synthetic utility of N3-benzoylthymine.

Application 2: Exploration of N3-Substituted Thymidine Analogs as Antiviral Agents

Research into the modification of nucleoside analogs has shown that substituents at the N3 position of the pyrimidine ring can modulate antiviral activity. Studies on derivatives of zidovudine (AZT), a well-known anti-HIV drug, with various modifications at the N3 position have demonstrated that this position is amenable to chemical alterations that can either enhance or diminish antiviral potency. This exploration is a part of the broader structure-activity relationship (SAR) studies aimed at designing more effective and less toxic antiviral drugs.

Quantitative Data: Anti-HIV Activity of N3-Substituted AZT Analogs

The following table summarizes the in vitro anti-HIV-1 activity of a series of N3-substituted AZT analogs in CEM-c113 cells. This data highlights the impact of different functional groups at the N3 position on antiviral potency.

| Compound | N3-Substituent | IC50 (µM) |

| 7 | -NH₂ | 0.045 |

| 12f | -(CH₂)₃OH | 0.082 |

| 12k | -CH₂P(O)(OEt)₂ | 0.065 |

| 12d | -(CH₂)₂CN | < 0.5 |

| 12e | -(CH₂)₃CN | < 0.5 |

| 12q | -(CH₂)₂N₃ | < 0.5 |

| 15 | -CH₂C≡CH | < 0.5 |

| 19 | -CH₂-phenyl | > 1 |

| AZT | -H | 0.003 |

Data sourced from a study on N-3-substituted AZT derivatives.[1]

Signaling Pathway: General Mechanism of Nucleoside Analog Antivirals

Caption: General mechanism of nucleoside analogs.

Experimental Protocols

Protocol 1: Synthesis of N3-Benzoylthymine

Objective: To synthesize N3-benzoylthymine from thymine via N3-acylation.

Materials:

-

Thymine

-

Pyridine

-

Acetonitrile

-

Benzoyl chloride

-

0.5 M Aqueous Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Glacial acetic acid

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1 g (7.94 mmol) of thymine in a 2:5 (v/v) mixture of pyridine and acetonitrile.

-

With stirring, add 2.8 mL (23.82 mmol) of benzoyl chloride dropwise at room temperature.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, treat the crude reaction mixture with 50 mL of 0.5 M aqueous K₂CO₃ and 30 mL of 1,4-dioxane.

-

Heat the mixture at 70°C for 2 hours to hydrolyze any O-benzoylated byproducts.

-

Cool the mixture and acidify to pH 5 with glacial acetic acid to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the precipitate sequentially with cold water and diethyl ether.

-

Dry the product under vacuum to yield N3-benzoylthymine.

Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

Objective: To determine the antiviral activity of a test compound against a specific virus by measuring the reduction in virus-induced cytopathic effect (CPE).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero E6, MT-4, CEM)

-

Virus stock with a known titer

-

Test compound (e.g., an N3-substituted nucleoside analog)

-

Positive control antiviral drug

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., Neutral Red, MTT)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Plating: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer overnight. Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the prepared compound dilutions to the wells in triplicate.

-

Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours to all wells except the uninfected cell control wells.

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells (typically >80%).

-

Quantification of Cell Viability:

-

Remove the medium from the wells.

-

Add the cell viability reagent (e.g., Neutral Red solution) and incubate according to the manufacturer's instructions.

-

After incubation, wash the cells and solubilize the dye.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound in uninfected cells.

-

Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.

-

Experimental Workflow for Antiviral Screening

Caption: General workflow for antiviral screening.

References

Application Notes & Protocols for the Analytical Determination of N3-benzoylthymine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N3-benzoylthymine, a key intermediate in nucleoside chemistry. The following protocols are designed to be adaptable to various research and quality control environments.

Introduction

N3-benzoylthymine is a protected derivative of thymine, where a benzoyl group is attached at the N3 position of the pyrimidine ring. This modification is crucial in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and oligonucleotides. The benzoyl group serves as a protecting group, preventing unwanted side reactions at the N3 position during chemical transformations.[1] Accurate and precise analytical methods are therefore essential for monitoring its synthesis, purity, and stability in various matrices.

This document outlines protocols for the analysis of N3-benzoylthymine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the routine quantification of N3-benzoylthymine. The method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection using its UV absorbance.

2.1.1. Experimental Protocol: HPLC-UV Analysis

a) Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

b) Materials and Reagents:

-

N3-benzoylthymine reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

c) Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

d) Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N3-benzoylthymine reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing N3-benzoylthymine in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection. For biological matrices, a solid-phase extraction (SPE) is recommended (see section 2.3).

e) Data Analysis:

-

Construct a calibration curve by plotting the peak area of the N3-benzoylthymine standard against its concentration.

-

Determine the concentration of N3-benzoylthymine in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method. This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.

2.2.1. Experimental Protocol: LC-MS/MS Analysis

a) Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b) Materials and Reagents:

-

Same as for HPLC-UV analysis.

c) Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 5% B; 6.1-8 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

d) Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ of N3-benzoylthymine |

| Product Ions (Q3) | To be determined by infusion of a standard solution. Typically, a stable and abundant fragment ion is chosen for quantification and a second for confirmation. |

| Collision Energy (CE) | To be optimized for the specific instrument and precursor-product ion transition. |

| Dwell Time | 100 ms |

e) Standard and Sample Preparation:

-

Follow the same procedure as for HPLC-UV, but with lower concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

For biological samples, an internal standard (e.g., a stable isotope-labeled version of N3-benzoylthymine) should be added before sample preparation to correct for matrix effects and extraction variability.

Sample Preparation for Biological Matrices

Analysis of N3-benzoylthymine in biological fluids such as plasma or serum requires an extraction step to remove proteins and other interfering substances.

2.3.1. Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma/serum, add the internal standard and 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the N3-benzoylthymine and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These are representative values for the analysis of small molecules like nucleoside analogues and should be validated for N3-benzoylthymine in your laboratory.

| Parameter | HPLC-UV (Representative Values) | LC-MS/MS (Representative Values) |

| Linearity (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~50 ng/mL | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.1 ng/mL |

| Intra-day Precision (%RSD) | < 2% | < 5% |

| Inter-day Precision (%RSD) | < 3% | < 7% |

| Accuracy/Recovery | 95 - 105% | 90 - 110% |

| Recovery from Plasma (SPE) | N/A | 85 - 95% |

Visualizations

Diagrams

Caption: General experimental workflow for the analysis of N3-benzoylthymine.

Caption: Use of N3-benzoylthymine as a protecting group in synthesis.

Caption: Step-by-step workflow for solid-phase extraction.

References

N3-Benzoylthymine as a Protecting Group in Nucleoside Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N3-benzoylthymine as a protecting group in nucleoside chemistry. The N3-benzoyl group serves as a crucial tool for directing regioselectivity during the synthesis of modified nucleosides and oligonucleotides, preventing unwanted side reactions at the N3 position of the thymine base.

Introduction

In the chemical synthesis of nucleosides and oligonucleotides, protecting groups are essential for temporarily blocking reactive functional groups to ensure the desired chemical transformations occur at specific sites. For thymidine, the N3 imide proton is acidic and can interfere with various reactions, such as N1-alkylation or glycosylation. The use of a benzoyl group at the N3 position effectively shields this reactive site, thereby directing reactions to other desired positions of the nucleoside.

The primary advantage of using the N3-benzoyl protecting group is its ability to direct regioselective synthesis, particularly favoring N1-alkylation of the thymine base. This control is critical in the synthesis of many therapeutic nucleoside analogs and for the incorporation of modified thymidine residues into oligonucleotides.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the protection and deprotection of thymidine using a benzoyl group at the N3 position.

| Parameter | N3-Benzoylation of Thymine | De-N-benzoylation of N3-Benzoylthymidine |

| Reagents | Benzoyl chloride, Pyridine, Acetonitrile | Benzyl alcohol |

| Reaction Time | 24 hours (Conventional) / 30 minutes (Microwave)[1] | Not specified |

| Yield | Up to 98% (Conventional) / 95% (Microwave)[1] | Not specified |

| Regioselectivity | High for N3 position[1] | N/A |

Experimental Protocols

Protocol for N3-Benzoylation of Thymidine